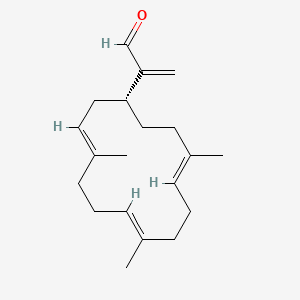

(+)-Sinularial A

Descripción

(+)-Sinularial A es un compuesto natural que se encuentra en los corales blandos marinos. Pertenece a la clase de los diterpenoides, que son conocidos por sus diversas actividades biológicas. Este compuesto ha ganado mucha atención debido a sus posibles propiedades terapéuticas, incluidos los efectos antiinflamatorios, antitumorales y antimicrobianos.

Propiedades

Número CAS |

118607-64-0 |

|---|---|

Fórmula molecular |

C20H30O |

Peso molecular |

286.5 g/mol |

Nombre IUPAC |

2-[(1R,3E,7E,11E)-4,8,12-trimethylcyclotetradeca-3,7,11-trien-1-yl]prop-2-enal |

InChI |

InChI=1S/C20H30O/c1-16-7-5-9-17(2)11-13-20(19(4)15-21)14-12-18(3)10-6-8-16/h7,10-11,15,20H,4-6,8-9,12-14H2,1-3H3/b16-7+,17-11+,18-10+/t20-/m0/s1 |

Clave InChI |

YVPDVEMKKLARPZ-JTSWHKSPSA-N |

SMILES isomérico |

C/C/1=C\CC/C(=C/C[C@@H](CC/C(=C/CC1)/C)C(=C)C=O)/C |

SMILES canónico |

CC1=CCCC(=CCC(CCC(=CCC1)C)C(=C)C=O)C |

Origen del producto |

United States |

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de (+)-Sinularial A implica varios pasos, comenzando con materiales de partida fácilmente disponibles. Los pasos clave incluyen la ciclización, la oxidación y las transformaciones de grupos funcionales. Las condiciones de reacción generalmente implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para obtener el producto deseado.

Métodos de Producción Industrial

La producción industrial de (+)-Sinularial A aún se encuentra en fase de investigación, con esfuerzos centrados en optimizar el rendimiento y la pureza del compuesto. Se están explorando métodos como la fermentación utilizando microorganismos modificados genéticamente y la extracción de fuentes marinas.

Análisis De Reacciones Químicas

Tipos de Reacciones

(+)-Sinularial A experimenta varias reacciones químicas, que incluyen:

Oxidación: Conversión de grupos hidroxilo a grupos carbonilo.

Reducción: Reducción de grupos carbonilo a grupos hidroxilo.

Sustitución: Reemplazo de grupos funcionales por otros grupos.

Reactivos y Condiciones Comunes

Oxidación: Reactivos como permanganato de potasio u óxido de cromo (VI) en condiciones ácidas.

Reducción: Reactivos como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Reactivos como halógenos o nucleófilos en condiciones apropiadas.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de (+)-Sinularial A, que pueden estudiarse más a fondo por sus actividades biológicas.

Aplicaciones Científicas De Investigación

Química: Se utiliza como un compuesto modelo para estudiar reacciones orgánicas complejas y síntesis.

Biología: Se investiga su papel en los procesos celulares y las vías de señalización.

Medicina: Se explora por sus propiedades antiinflamatorias, antitumorales y antimicrobianas.

Industria: Posible uso en el desarrollo de nuevos productos farmacéuticos y agentes bioactivos.

Mecanismo De Acción

El mecanismo de acción de (+)-Sinularial A implica su interacción con dianas moleculares y vías específicas. Se sabe que modula las vías inflamatorias al inhibir enzimas y citoquinas clave. Además, ejerce efectos antitumorales al inducir la apoptosis e inhibir la proliferación celular. Las dianas y vías moleculares exactas aún están bajo investigación, pero se cree que involucra múltiples cascadas de señalización.

Comparación Con Compuestos Similares

(+)-Sinularial A se puede comparar con otros diterpenoides como:

- Sinulariolida

- Sarcofitol A

- Cembranolida

Estos compuestos comparten características estructurales similares, pero difieren en sus actividades biológicas y potencia. (+)-Sinularial A es único debido a sus grupos funcionales específicos y estereoquímica, que contribuyen a sus efectos biológicos distintos.

Q & A

Q. What are the established protocols for isolating (+)-Sinularial A from its natural source?

(+)-Sinularial A is typically isolated via bioassay-guided fractionation using solvent partitioning (e.g., hexane/ethyl acetate) followed by chromatographic techniques such as column chromatography (silica gel, Sephadex LH-20) and HPLC. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for verifying purity and preliminary structural identification. Ensure reproducibility by documenting solvent ratios, column dimensions, and retention times .

Q. How is the absolute configuration of (+)-Sinularial A determined?

The absolute stereochemistry is resolved using X-ray crystallography or comparative analysis of experimental vs. computed electronic circular dichroism (ECD) spectra. For crystallography, single crystals are grown via slow evaporation in solvents like methanol/chloroform. For ECD, ensure density functional theory (DFT) calculations align with experimental data .

Q. What in vitro bioassays are commonly used to evaluate (+)-Sinularial A’s bioactivity?

Standard assays include cytotoxicity (MTT assay on cancer cell lines like HeLa or A549), anti-inflammatory activity (LPS-induced NO production in macrophages), and antimicrobial testing (MIC against Staphylococcus aureus or Candida albicans). Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate runs for statistical validity .

Q. How should researchers address solubility challenges in (+)-Sinularial A bioassays?

Use dimethyl sulfoxide (DMSO) for initial solubilization, ensuring final concentrations do not exceed 0.1% (v/v) to avoid solvent toxicity. For aqueous assays, prepare stock solutions in DMSO and dilute with culture media containing surfactants (e.g., 0.1% Tween-80) .

Q. What databases are recommended for literature reviews on (+)-Sinularial A?

Prioritize PubMed, Web of Science, and Scopus for peer-reviewed studies. Use Semantic Scholar’s “Skimming Highlights” feature to extract key methods/results from papers. Avoid unreliable sources like BenchChem .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for (+)-Sinularial A be resolved?

Conduct dose-response experiments to confirm potency (e.g., IC50 values) and validate findings using orthogonal assays (e.g., apoptosis via flow cytometry if cytotoxicity is disputed). Cross-reference cell line authentication (e.g., STR profiling) and assay conditions (e.g., serum concentration, incubation time) across studies .

Q. What strategies optimize the total synthesis of (+)-Sinularial A?

Retrosynthetic analysis should prioritize stereoselective methods for its cembranoid skeleton, such as Sharpless epoxidation or enzymatic resolution. Protect labile functional groups (e.g., epoxides) early in the synthesis. Document intermediates with NMR and HRMS data, and compare optical rotation with natural isolates .

Q. How do researchers differentiate (+)-Sinularial A’s mechanism of action from structural analogs?

Use CRISPR-Cas9 gene editing to knockout putative targets (e.g., NF-κB for anti-inflammatory activity) and compare effects with analogs. Molecular docking studies (AutoDock Vina) can predict binding affinity differences. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What statistical methods are appropriate for metabolomic studies involving (+)-Sinularial A?

Apply multivariate analysis (PCA, PLS-DA) to LC-MS/MS datasets to identify metabolite correlations. Use false discovery rate (FDR) correction for multiple comparisons. Share raw data in repositories like MetaboLights to enhance reproducibility .

Q. How can researchers mitigate batch-to-batch variability in (+)-Sinularial A isolation?

Standardize collection protocols (e.g., seasonal harvesting, geographic location) and employ QC markers via LC-UV/MS. For synthetic batches, use process analytical technology (PAT) to monitor critical reaction parameters (e.g., temperature, pH) .

Methodological Guidelines

- Data Presentation : Use tables to summarize bioactivity data (e.g., IC50, selectivity indices) and figures for structural elucidation (NMR spectra, crystal structures). Label axes clearly and include error bars for biological replicates .

- Reproducibility : Adhere to the Beilstein Journal’s experimental reporting standards, including full synthetic protocols and spectral data in supplementary materials .

- Ethical Compliance : For in vivo studies, cite IACUC approval and ARRIVE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.